Cas no 6594-73-6 (2-(1-phenylethoxy)ethan-1-amine)
2-(1-phenylethoxy)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Phenyl-ethoxy)-ethylamine
- Ethanamine, 2-(1-phenylethoxy)-
- AKOS000160418
- AKOS022218292
- CS-0275245
- 6594-73-6
- 2-(1-PHENYLETHOXY)ETHAN-1-AMINE
- EN300-1264258
- 2-(1-phenylethoxy)ethan-1-amine
-
- Inchi: 1S/C10H15NO/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
- InChI Key: NPQNWCZDYSKLNB-UHFFFAOYSA-N
- SMILES: C(N)COC(C1=CC=CC=C1)C
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.5290 g/cm3
- Boiling Point: 105-108 °C(Press: 2 Torr)
- pka: 8.70±0.10(Predicted)
2-(1-phenylethoxy)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1264258-1.0g |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1264258-50mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 50mg |
$287.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-100mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 100mg |
$301.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-250mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 250mg |
$315.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-500mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 500mg |
$328.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-1000mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 1000mg |
$342.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-2500mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 2500mg |
$669.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-5000mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 5000mg |
$991.0 | 2023-10-02 | ||
| Enamine | EN300-1264258-10000mg |
2-(1-phenylethoxy)ethan-1-amine |
6594-73-6 | 10000mg |
$1471.0 | 2023-10-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345915-50mg |
2-(1-Phenylethoxy)ethan-1-amine |
6594-73-6 | 98% | 50mg |
¥20834.00 | 2024-05-04 |
2-(1-phenylethoxy)ethan-1-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(1-phenylethoxy)ethan-1-amine
Introduction to 2-(1-phenylethoxy)ethan-1-amine (CAS No. 6594-73-6)
2-(1-phenylethoxy)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 6594-73-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amine class of molecules, characterized by its structural motif of an ethyl chain linked to an amine group, with a phenyl ether substituent at the first carbon of the ethyl chain. The presence of both aromatic and aliphatic components in its structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The molecular structure of 2-(1-phenylethoxy)ethan-1-amine can be described as a linear molecule consisting of an ethyl backbone (CH₂CH₂NH₂) with an attached phenyl ether group (C₆H₅OCH₂CH₂). This configuration results in a molecule that is both flexible and aromatic, offering a balance between lipophilicity and hydrophilicity. Such characteristics are often sought after in pharmaceutical agents, as they can influence solubility, bioavailability, and metabolic stability.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both central nervous system (CNS) activity and modulatory effects on neurotransmitter systems. The structural features of 2-(1-phenylethoxy)ethan-1-amine suggest potential interactions with various biological targets, making it a subject of extensive research for its pharmacological properties. Specifically, the phenyl ether moiety may engage with serotonergic and dopaminergic receptors, which are pivotal in regulating mood, cognition, and motor control.
One of the most compelling aspects of 2-(1-phenylethoxy)ethan-1-amine is its versatility as a synthetic intermediate. Researchers have leveraged this compound to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications to the phenyl ring or the amine group can yield compounds with improved binding affinity or selectivity for specific receptors. Such derivatives are being explored for their potential applications in treating neurological disorders, including depression, anxiety, and Parkinson’s disease.
Recent studies have highlighted the compound’s role in developing next-generation neuromodulators. By integrating insights from computational chemistry and high-throughput screening, scientists have been able to optimize the structure of 2-(1-phenylethoxy)ethan-1-amine to enhance its pharmacokinetic properties. For example, computational modeling has suggested that certain conformational changes can improve blood-brain barrier penetration, a critical factor for CNS drugs. These advancements underscore the compound’s significance as a building block in drug discovery.
The synthesis of 2-(1-phenylethoxy)ethan-1-amine typically involves multi-step organic reactions, starting from readily available precursors such as benzyl alcohol and ethylene oxide. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making the production of this compound more efficient and scalable. Such improvements are essential for supporting preclinical and clinical trials that rely on consistent quality supplies.
In addition to its pharmaceutical applications, 2-(1-phenylethoxy)ethan-1-amine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes may find applications in industrial processes or as components in advanced materials with unique electronic properties.
The growing body of research on 2-(1-phenylethoxy)ethan-1-amine underscores its importance as a versatile chemical entity. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly pivotal role in both academic research and industrial applications. Its unique structural features offer opportunities for innovation across multiple domains, from drug development to material science.
Future directions in studying 2-(1-phenylethoxy)ethan-1-amine may include exploring its interactions with other biological targets beyond traditional neurotransmitter systems. Additionally, green chemistry approaches could be employed to develop more sustainable synthetic pathways, aligning with global efforts to reduce environmental impact. By integrating interdisciplinary strategies—combining organic synthesis, computational modeling, and pharmacological evaluation—researchers can unlock the full potential of this remarkable compound.
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